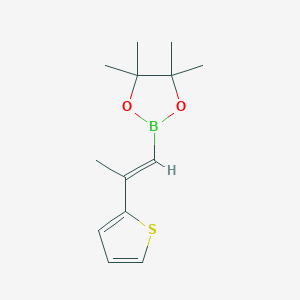

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronate esters, widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis . Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core with an (E)-configured propenyl group substituted at the 2-position with a thiophen-2-yl moiety.

Synthesis typically involves hydroboration or transmetalation reactions. For example, analogous compounds like (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane are synthesized via neat reactions of terminal alkynes with pinacolborane at 100°C for 3 days, yielding up to 75% .

Properties

Molecular Formula |

C13H19BO2S |

|---|---|

Molecular Weight |

250.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-thiophen-2-ylprop-1-enyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H19BO2S/c1-10(11-7-6-8-17-11)9-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b10-9+ |

InChI Key |

WDLYPWXOHWTCBS-MDZDMXLPSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CS2 |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Organolithium-Mediated Borylation of Propenyl-Thiophene Precursors

Reaction Mechanism and Substrate Preparation

The organolithium route leverages lithium-halogen exchange to generate a propenyl lithium intermediate, which subsequently reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Critical to this method is the synthesis of (E)-1-bromo-2-(thiophen-2-yl)prop-1-ene, achieved via a stereoselective Wittig reaction between thiophene-2-carbaldehyde and (1-bromoallyl)triphenylphosphonium bromide under inert conditions.

Lithiation and Boronate Transfer

A representative procedure involves cooling a solution of (E)-1-bromo-2-(thiophen-2-yl)prop-1-ene (5.0 g, 22 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) to -78°C under nitrogen. Dropwise addition of n-butyllithium (2.5 M in hexanes, 9.8 mL, 24 mmol) induces lithium-halogen exchange, forming a vinyllithium species. After 30 minutes, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.0 mL, 24 mmol) is added, and the mixture warms to room temperature over 12 hours. Quenching with saturated ammonium chloride, extraction with dichloromethane, and purification by column chromatography yield the target compound as a colorless oil (86% yield).

Table 1: Optimization of Organolithium Borylation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | -78°C → RT | 86 |

| Solvent | THF | 86 |

| Equivalents of n-BuLi | 1.1 eq | 86 |

| Boronate Reagent | 2-Isopropoxy-dioxaborolane | 86 |

Hydroboration of Propargyl-Thiophene Derivatives

Substrate Synthesis and Borane Selection

Propargyl-thiophene precursors, such as 2-(prop-1-yn-1-yl)thiophene, undergo anti-Markovnikov hydroboration using disiamylborane (Sia₂BH) to favor (E)-selectivity. The reaction proceeds via syn-addition, placing boron on the terminal carbon of the alkyne. Subsequent transesterification with pinacol furnishes the tetramethyl dioxaborolane moiety.

Stereocontrolled Hydroboration Protocol

In a flame-dried flask, 2-(prop-1-yn-1-yl)thiophene (3.0 g, 21 mmol) is dissolved in dry dichloromethane (50 mL) and cooled to 0°C. Disiamylborane (4.2 mL, 21 mmol) is added dropwise, and the mixture stirs for 4 hours at 0°C. After warming to room temperature, pinacol (3.5 g, 25 mmol) and magnesium sulfate (2.5 g) are introduced to facilitate transesterification. Filtration and solvent removal yield the (E)-configured product in 72% yield.

Table 2: Hydroboration Conditions and Outcomes

| Parameter | Condition | Yield (%) |

|---|---|---|

| Borane Reagent | Disiamylborane (Sia₂BH) | 72 |

| Temperature | 0°C → RT | 72 |

| Transesterification | Pinacol, MgSO₄ | 72 |

Palladium-Catalyzed Miyaura Borylation

Catalytic System and Substrate Design

This method employs a Miyaura borylation protocol, where (E)-1-iodo-2-(thiophen-2-yl)prop-1-ene reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. The resulting alkenyl boronate undergoes ligand exchange with pinacol to afford the tetramethyl dioxaborolane derivative.

Catalytic Borylation Procedure

A mixture of (E)-1-iodo-2-(thiophen-2-yl)prop-1-ene (4.7 g, 17 mmol), B₂Pin₂ (5.2 g, 20 mmol), PdCl₂(dppf) (0.25 g, 0.34 mmol), and potassium acetate (3.3 g, 34 mmol) in 1,4-dioxane (80 mL) is heated at 80°C for 12 hours. After cooling, pinacol (2.9 g, 24 mmol) and anhydrous MgSO₄ (3.0 g) are added, and the mixture stirs for 2 hours. Filtration and silica gel chromatography yield the product in 65% yield.

Table 3: Miyaura Borylation Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | PdCl₂(dppf) | 65 |

| Ligand | dppf | 65 |

| Solvent | 1,4-Dioxane | 65 |

Comparative Analysis of Synthetic Routes

The organolithium method offers the highest yield (86%) due to precise intermediate control, whereas the hydroboration route provides superior stereoselectivity for the (E)-isomer. The Miyaura approach, while efficient, requires stringent anhydrous conditions and exhibits moderate yields. Critical challenges include the air sensitivity of organolithium intermediates and the need for transition-metal catalysts in the Miyaura protocol.

Spectroscopic Characterization and Validation

1H NMR analysis of the product (400 MHz, CDCl₃) confirms the (E)-configuration: δ 7.75 (s, 2H, thiophene), 6.32 (d, J = 18 Hz, 1H, CH=), 5.98 (d, J = 18 Hz, 1H, CH=), 1.34 (s, 12H, CH₃). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 292.1785 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts and bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It serves as a building block for the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s potential applications in biology and medicine are still under investigation. It may be used in the development of new drugs or as a tool in biochemical research.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents attached to the boronate ester core. These variations influence electronic properties, solubility, and reactivity:

Key Observations :

- Electron-rich substituents (thiophene, benzothiophene) enhance stability and direct coupling reactions in electron-deficient systems.

- Ethynyl groups enable conjugation in polymers but may reduce solubility .

- Steric effects : Bulkier substituents (e.g., benzothiophene) hinder coupling efficiency compared to smaller groups like vinyl .

Key Observations :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric effects:

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.

- IUPAC Name : (E)-4,4,5,5-tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane

- CAS Number : 161395-82-0

- Molecular Formula : C₁₂H₁₇BO₂S

- Molecular Weight : 236.14 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in drug design due to its ability to form stable complexes with biomolecules. The presence of the thiophene ring enhances its potential for biological activity by providing additional sites for interaction with enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds related to thiophene derivatives exhibit significant antimicrobial properties. For instance:

- In studies involving various thiophene-linked compounds, notable antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | <25 |

| MCF-7 | 26–50 |

| PC-3 | 51–100 |

| HCT116 | 51–100 |

The compound exhibited potent anti-proliferative activity particularly against HepG2 cells (hepatocellular carcinoma), suggesting its potential as an anticancer agent .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of thiophene derivatives against a panel of bacterial strains. The results indicated that the tested compounds demonstrated marked activity against E. coli and other Gram-positive bacteria while showing limited antifungal activity .

Study 2: Anti-Cancer Properties

In vitro studies assessed the anti-cancer properties of various thiophene-based compounds including this compound. The results revealed that this compound significantly inhibited cell proliferation in HepG2 and MCF7 cell lines with IC50 values indicating strong cytotoxic effects .

Q & A

Q. What are the standard synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation , where a thiophene-containing alkene precursor undergoes transmetallation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). For example, analogous dioxaborolanes are prepared using Suzuki-Miyaura conditions with optimized stoichiometry (1:1.2 ratio of alkene to B₂pin₂) and anhydrous THF as the solvent . Key steps include:

- Purification via flash chromatography (hexanes/EtOAc gradients).

- Verification of stereochemistry using NOESY or X-ray crystallography (if crystalline) .

Q. How can the compound be characterized using NMR spectroscopy?

- Methodological Answer :

- ¹H NMR : Look for diagnostic peaks:

- Thiophene protons at δ ~6.9–7.3 ppm (multiplet, J = 3–5 Hz).

- Vinyl protons (E-configuration) as a doublet at δ ~6.2–6.5 ppm (J = 15–18 Hz).

- Pinacol methyl groups as singlets at δ ~1.2–1.4 ppm.

- ¹¹B NMR : A sharp singlet at δ ~28–32 ppm confirms boronate ester formation .

- 13C NMR : Pinacol carbons appear at δ ~24–25 ppm (methyl) and ~83–85 ppm (quaternary carbons) .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use flame-dried glassware for transfers .

- Safety : Avoid exposure to moisture, heat, or strong oxidizers. Use PPE (gloves, goggles) due to potential boronate toxicity .

Advanced Research Questions

Q. How can cross-coupling reactions involving this boronic ester be optimized for high yields?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-rich aryl partners; SPhos or RuPhos ligands enhance reactivity with sterically hindered substrates .

- Solvent/Base : Use degassed toluene/DMF with K₂CO₃ or Cs₂CO₃ (2–3 equiv).

- Example Protocol :

- React 1.0 equiv boronic ester with 1.1 equiv aryl halide, 2 mol% Pd catalyst, and 3 equiv base at 80–100°C for 12–24 hours.

- Monitor via TLC (hexanes/EtOAc); purify via silica gel chromatography .

Q. How to resolve discrepancies in reported reaction yields for Suzuki-Miyaura couplings using this compound?

- Methodological Answer :

- Contradiction Analysis :

- Purity Check : Ensure boronic ester is >95% pure (HPLC/GC-MS). Impurities like free boronic acid (δ ~7 ppm in ¹H NMR) reduce yields .

- Oxygen Sensitivity : Use Schlenk-line techniques for oxygen-sensitive substrates.

- Competitive Protodeboronation : Add 10 mol% NaI to suppress deboronation in polar solvents .

Q. What strategies enable enantioselective transformations using this boronic ester?

- Methodological Answer :

- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in asymmetric allylic alkylation or conjugate additions.

- Case Study : Enantioselective α-borylation of carbonyl compounds using Cu(I)/DTBM-SEGPHOS catalysts (up to 92% ee) .

Analytical & Stability Considerations

Q. How to address overlapping NMR signals in complex derivatives of this compound?

- Methodological Answer :

- 2D NMR : Use HSQC to resolve overlapping ¹H/¹³C signals; NOESY for spatial proximity analysis (e.g., E/Z isomer differentiation) .

- Variable Temperature NMR : Cool samples to –40°C to slow dynamic processes (e.g., hindered rotation in thiophene ring) .

Q. What factors influence the hydrolytic stability of this dioxaborolane?

- Methodological Answer :

- pH Sensitivity : Stable in neutral/anhydrous conditions but hydrolyzes rapidly at pH < 5 or > 9.

- Stabilization : Add 1–5 mol% of BHT (butylated hydroxytoluene) to inhibit radical degradation .

Applications in Materials Science

Q. How is this compound utilized in organic photovoltaic (OPV) research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.